molecular formula C12H14O3 B1309296 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid CAS No. 1878-59-7

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid

Cat. No.: B1309296
CAS No.: 1878-59-7
M. Wt: 206.24 g/mol
InChI Key: WCKYBLCGUSVWQI-UHFFFAOYSA-N
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Description

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an acetic acid group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid is unique due to its specific ether linkage and the presence of the tetrahydronaphthalene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYBLCGUSVWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397077
Record name (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-59-7
Record name (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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